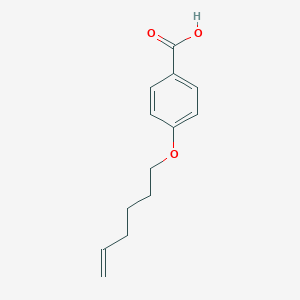

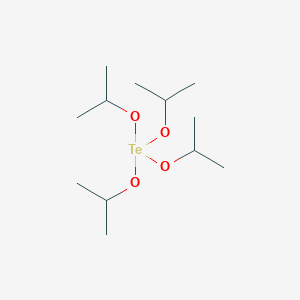

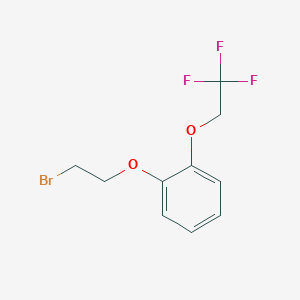

![molecular formula C7H11N3OS3 B176589 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide CAS No. 155329-60-5](/img/structure/B176589.png)

2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds is known for its potential biological activities, including anticancer properties as indicated by the synthesis and evaluation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves an amidation reaction, as demonstrated in the preparation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which were synthesized using EDC and HOBt in acetonitrile at room temperature . Another method for synthesizing similar compounds involves a solvent-free condition at room temperature via grinding, which offers advantages such as short reaction times and high yields .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by spectroscopic methods such as 1H NMR, IR, and MS. The crystal structure of a related compound, 2-mercapto-5-methyl-1,3,4-thiadiazole, revealed that in the solid state, it forms a thioamide tautomer and the molecules are connected to form chains via N–H⋯S hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives can be influenced by the presence of functional groups. For instance, the mercapto group in 2-mercapto-5-methyl-1,3,4-thiadiazole is involved in the formation of N–H⋯S hydrogen bonds, which is significant for the solid-state structure of the compound . The reactivity of these compounds under different conditions, such as solvent-free grinding, also highlights their versatile chemical behavior .

Physical and Chemical Properties Analysis

The physical properties of 1,3,4-thiadiazole derivatives, such as melting points, are determined during the synthesis process . The chemical properties, including antioxidant activity, have been evaluated in vitro. For example, a related compound, 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide, exhibited significant radical scavenging ability, with an IC50 value lower than that of ascorbic acid, indicating its potential as an antioxidant agent .

科学研究应用

Synthesis and Bioactivity

2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is used in the synthesis of various heterocyclic systems. For example, its derivatives have been used in the creation of triazolo[3,4-b][1,3,4]thiadiazines and thiadiazoles, demonstrating significant antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).

Anticancer Potential

There's notable research into its derivatives for anticancer applications. A study synthesized N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, evaluating their cytotoxicity against several cancer cell lines, though they were found less effective than a reference drug (Mohammadi-Farani et al., 2014).

Role in Drug Development

This compound has also been explored in the development of drug-like molecular properties. For instance, its analogs were examined as inhibitors for kidney-type glutaminase, showing potential in hindering the growth of human lymphoma B cells (Shukla et al., 2012).

Antioxidant Properties

Additionally, its derivatives have demonstrated significant antioxidant properties. One such derivative was found to have a radical scavenging ability comparable to ascorbic acid, showing promise in this area (Lelyukh et al., 2021).

Herbicidal Activity

Interestingly, this compound is also utilized in agriculture, where its derivatives have shown herbicidal activities, offering potential alternatives in weed management (Yan-jun, 2006).

Antibacterial and Antifungal Activities

It has been instrumental in the synthesis of new compounds with high antibacterial and antifungal activities. Some derivatives have displayed remarkable efficacy against various bacteria strains (Salih et al., 2007).

安全和危害

While specific safety and hazard information for “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, one of the related compounds, 5-Amino-1,3,4-thiadiazol-2-thiol, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

未来方向

The future directions in the research of 1,3,4-thiadiazole derivatives, including “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide”, could involve the synthesis of new compounds and further investigation of their biological activities . The easy accessibility of AMT has prompted researchers to prepare a new series of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives .

属性

IUPAC Name |

N-propyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS3/c1-2-3-8-5(11)4-13-7-10-9-6(12)14-7/h2-4H2,1H3,(H,8,11)(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDDHXUELYDWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NNC(=S)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

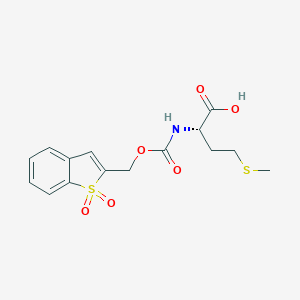

![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)

![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)

![6-ethoxy-1H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)